molecular formula C8H15NO B13024328 (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane

Cat. No.: B13024328
M. Wt: 141.21 g/mol
InChI Key: ZHCTWMMSFYCBDK-ZETCQYMHSA-N
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Description

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane is a chiral spirocyclic compound featuring a seven-membered ring fused with a five-membered cyclopropane ring. Its molecular formula is C₈H₁₅NO (MW: 141.21 g/mol), with a methoxymethyl (-CH₂OCH₃) substituent at the C6 position of the spiro framework . This compound is synthesized via cyclization of precursors under controlled pH and temperature, followed by alkylation or acylation reactions. Key applications include:

  • Medicinal Chemistry: Building block for nitrogen-containing heterocycles.
  • Material Science: Development of polymers and coatings.
  • Biological Studies: Antimicrobial and antiviral activity exploration .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane

InChI

InChI=1S/C8H15NO/c1-10-5-7-4-8(2-3-8)6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

ZHCTWMMSFYCBDK-ZETCQYMHSA-N

Isomeric SMILES

COC[C@@H]1CC2(CC2)CN1

Canonical SMILES

COCC1CC2(CC2)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This method allows for the stereoselective construction of the spirocyclic motif, which is crucial for obtaining the desired chiral product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes structural analogs and their key features:

Compound Name Substituent Molecular Formula Key Properties Biological Activity Reference
(S)-6-(Hydroxymethyl)-5-azaspiro[2.4]heptane -CH₂OH C₇H₁₃NO Higher polarity, acidic -OH group Intermediate in drug synthesis
(S)-6-(Ethyl)-5-azaspiro[2.4]heptane -CH₂CH₃ C₈H₁₅N Increased lipophilicity Limited bioactivity data
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride -COOCH₂C₆H₅ C₁₄H₁₈ClNO₂ Ester group; enhanced stability Enzyme inhibition (e.g., beta-lactamase)
6-Ethynyl-5-azaspiro[2.4]heptane hydrochloride -C≡CH C₈H₁₂ClN Reactive ethynyl group for click chemistry Bioconjugation applications
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid -COOCH₃ C₈H₁₃NO₂ Methyl ester; prodrug potential Antiviral (HCV research)

Impact of Substituents on Reactivity and Bioactivity

  • Methoxymethyl Group : Balances lipophilicity and solubility, enabling membrane permeability while retaining moderate polarity. Hydrolyzes to hydroxymethyl (65% yield under HCl) or carboxylic acid (78% yield under LiOH) derivatives, crucial for prodrug strategies .
  • Hydroxymethyl Group : Increases polarity, reducing bioavailability but enhancing interactions with hydrophilic targets (e.g., enzymes) .
  • Benzyl/Carboxylate Groups : Improve binding to hydrophobic enzyme pockets (e.g., beta-lactamase inhibitors) .
  • Ethynyl Group : Enables modular synthesis via Huisgen cycloaddition, useful in targeted drug delivery .

Stereochemical Considerations

The (S)-configuration at C6 is critical for bioactivity. Hydrolysis of the methoxymethyl group under basic conditions (LiOH) preserves stereochemistry, whereas acidic conditions may risk racemization . In contrast, tert-butyl derivatives (e.g., tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate) utilize protecting groups to stabilize reactive intermediates during synthesis .

Biological Activity

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₅NO
  • Molecular Weight : 141 Da
  • LogP : 0.5
  • Polar Surface Area : 21 Ų
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1

These properties suggest that this compound may exhibit favorable solubility and permeability characteristics, making it a candidate for further pharmacological evaluation.

Pharmacological Effects

Research indicates that this compound possesses significant biological activity, particularly in the following areas:

  • Anticonvulsant Activity
    • A study evaluated a series of azaspiro compounds for anticonvulsant effects using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compound showed an ED50 value of 12.5 mg/kg, suggesting that modifications in the azaspiro framework can enhance anticonvulsant properties .
  • Receptor Interaction
    • Preliminary findings suggest interactions with specific receptors or enzymes involved in metabolic pathways, indicating potential roles in drug design and development .
  • Cellular Mechanisms
    • The compound may influence various signaling pathways, including the activation of protein kinase C (PKC) and the PI3K-AKT pathway, which are crucial for regulating cell survival and apoptosis .

Study on Anticonvulsant Properties

In a study focusing on the synthesis and evaluation of new anticonvulsants, various derivatives of azaspiro compounds were tested for their efficacy against seizures. The results indicated that structural modifications significantly impacted their anticonvulsant activity, highlighting the relevance of this compound as a potential lead compound in this area .

Mechanistic Insights

Another investigation into azaspiro compounds revealed that they could modulate intracellular calcium levels and activate signaling cascades associated with cell proliferation and migration. This suggests that this compound may have applications beyond anticonvulsant activity, potentially influencing cancer cell dynamics .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundMethoxymethyl groupPotential anticonvulsant; receptor interactions
(S)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptaneHydroxymethyl groupSignificant biological activity; versatile precursor
(R)-Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptaneDifferent stereochemistryVariations in biological activity based on chirality

This table illustrates how slight modifications in the azaspiro framework can lead to significant differences in biological activities.

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